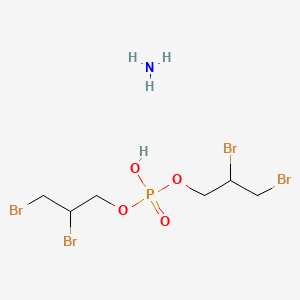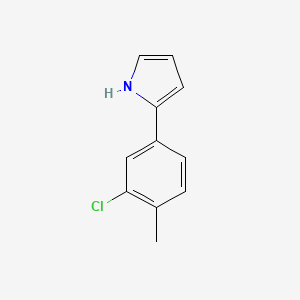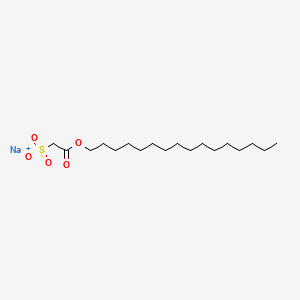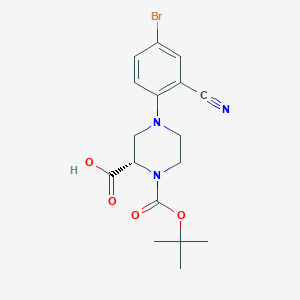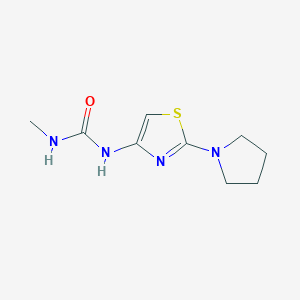
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea is a synthetic organic compound that features a unique combination of a pyrrolidine ring and a thiazole ring. These heterocyclic structures are known for their significant biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminothiazole with methyl isocyanate under controlled conditions to form the urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the urea group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)thiazole derivatives: Known for their biological activities and used in medicinal chemistry.
Thiazole-based ureas: Similar structure but with different substituents on the thiazole ring.
Uniqueness: 1-Methyl-3-(2-(pyrrolidin-1-yl)thiazol-4-yl)urea is unique due to its specific combination of a pyrrolidine ring and a thiazole ring, which imparts distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C9H14N4OS |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methyl-3-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)urea |
InChI |
InChI=1S/C9H14N4OS/c1-10-8(14)11-7-6-15-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,14) |
InChI Key |
DQJXCMGEKMNAJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CSC(=N1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


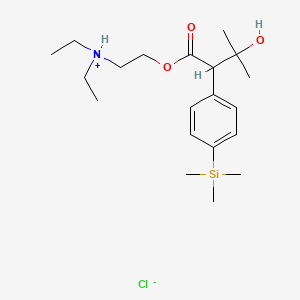

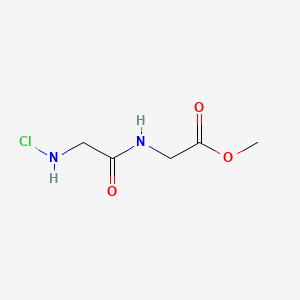
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)


![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
